Cas no 2866323-52-4 (rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis)

rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis structure
2866323-52-4 structure
商品名:rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis
CAS番号:2866323-52-4
MF:C10H16F3NO5
メガワット:287.232954025269
CID:5665869
PubChem ID:165905106

rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis 化学的及び物理的性質

名前と識別子

    • Propanoic acid, 3-[[(1R,3S)-3-aminocyclopentyl]oxy]-, rel-, 2,2,2-trifluoroacetate (1:1) (ACI)
    • rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis
    • インチ: 1S/C8H15NO3.C2HF3O2/c9-6-1-2-7(5-6)12-4-3-8(10)11;3-2(4,5)1(6)7/h6-7H,1-5,9H2,(H,10,11);(H,6,7)/t6-,7+;/m1./s1
    • InChIKey: UYCRNZNODAGKOV-HHQFNNIRSA-N
    • ほほえんだ: C(F)(F)(F)C(=O)O.O([C@@H]1C[C@H](N)CC1)CCC(=O)O

rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27702966-0.1g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid
2866323-52-4 95.0%
0.1g
$554.0 2025-03-20
Enamine
EN300-27702966-0.05g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid
2866323-52-4 95.0%
0.05g
$425.0 2025-03-20
Enamine
EN300-27702966-1.0g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid
2866323-52-4 95.0%
1.0g
$1599.0 2025-03-20
Enamine
EN300-27702966-2.5g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid
2866323-52-4 95.0%
2.5g
$3136.0 2025-03-20
Enamine
EN300-27702966-1g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid, cis
2866323-52-4 95%
1g
$1599.0 2023-09-10
1PlusChem
1P0284RR-2.5g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid, cis
2866323-52-4 95%
2.5g
$3938.00 2023-12-17
Enamine
EN300-27702966-0.25g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid
2866323-52-4 95.0%
0.25g
$792.0 2025-03-20
Enamine
EN300-27702966-10.0g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid
2866323-52-4 95.0%
10.0g
$6882.0 2025-03-20
Enamine
EN300-27702966-5.0g
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid
2866323-52-4 95.0%
5.0g
$4641.0 2025-03-20
1PlusChem
1P0284RR-250mg
rac-3-{[(1R,3S)-3-aminocyclopentyl]oxy}propanoic acid, trifluoroacetic acid, cis
2866323-52-4 95%
250mg
$1041.00 2024-05-06

rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis 関連文献

rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cisに関する追加情報

Research Brief on rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis (CAS: 2866323-52-4)

In recent years, the compound rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis (CAS: 2866323-52-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral cyclopentyl derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and metabolic diseases. The unique structural features of this compound, including its cis-configuration and trifluoroacetic acid moiety, contribute to its enhanced stability and bioavailability, making it a valuable candidate for further pharmacological exploration.

Recent studies have focused on optimizing the synthetic routes for rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a scalable, enantioselective synthesis method that leverages asymmetric hydrogenation and subsequent functionalization. This approach not only enhances the efficiency of production but also ensures high enantiomeric purity, which is critical for its application in drug development. The study reported a yield of over 85% with >99% enantiomeric excess (ee), marking a significant advancement over previous methods.

In addition to synthetic improvements, the biological activity of rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis has been investigated in the context of GABAB receptor modulation. Preclinical studies indicate that this compound acts as a potent agonist at GABAB receptors, which are implicated in a range of neurological conditions, including epilepsy, anxiety, and chronic pain. A 2022 study published in ACS Chemical Neuroscience demonstrated that the cis-configuration of the compound enhances its binding affinity to the receptor, resulting in improved efficacy in animal models of neuropathic pain. These findings suggest its potential as a lead compound for next-generation GABAB receptor-targeted therapies.

Further research has explored the pharmacokinetic properties of rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis. A recent pharmacokinetic profiling study, published in Drug Metabolism and Disposition in 2023, revealed favorable absorption and distribution characteristics, with a plasma half-life of approximately 4 hours in rodent models. The study also highlighted the compound's ability to cross the blood-brain barrier, a critical factor for its application in central nervous system (CNS) disorders. These properties, combined with its low toxicity profile in preliminary safety assessments, position it as a promising candidate for further clinical development.

Despite these advancements, challenges remain in the development of rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis as a therapeutic agent. One key issue is the need for more extensive toxicology studies to evaluate long-term safety and potential off-target effects. Additionally, further optimization of its formulation may be required to enhance its stability under physiological conditions. Ongoing research efforts are addressing these challenges, with several pharmaceutical companies reportedly investing in the development of derivatives and prodrugs based on this scaffold.

In conclusion, rac-3-{(1R,3S)-3-aminocyclopentyloxy}propanoic acid, trifluoroacetic acid, cis (CAS: 2866323-52-4) represents a versatile and pharmacologically relevant compound with broad applications in drug discovery. Its unique structural and functional properties, combined with recent advancements in synthesis and biological evaluation, underscore its potential as a cornerstone in the development of new therapies for neurological and metabolic diseases. Future research will likely focus on translational studies to bridge the gap between preclinical findings and clinical applications, paving the way for its eventual use in human medicine.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD